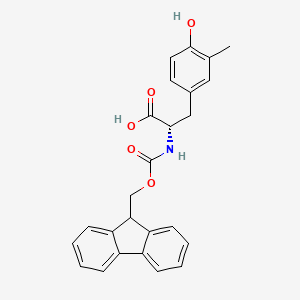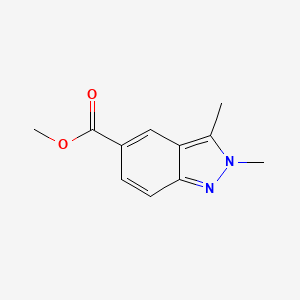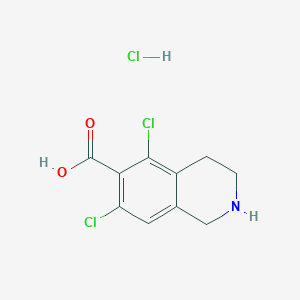
3-(Trifluoromethyl)azetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Trifluoromethyl)azetidin-3-amine dihydrochloride” is a chemical compound with the CAS Number: 2231674-32-9 . It has a molecular weight of 213.03 and its IUPAC name is this compound . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Physical And Chemical Properties Analysis
This compound is a solid under normal conditions . The compound is stable under normal temperatures and pressures. It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Building Blocks for Trifluoromethyl-Containing Compounds :
- 3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones, related to the target compound, have been synthesized and transformed into new building blocks for the construction of CF3-containing aminopropanes, 1,3-oxazinanes, aziridines, and other compounds. This demonstrates the utility of such structures in diverse synthetic pathways (Dao Thi et al., 2018).
Synthesis and Reactivity of Azetidines :
- Azetidines, including the class of compounds to which the target molecule belongs, have been shown to react with electrophiles and nucleophiles, enabling the synthesis of various useful compounds like amides, alkenes, and amines. Their synthesis often involves acyclic precursors and they have found applications in fields like antibacterials and enzyme inhibitors (Singh et al., 2008).
Synthesis of Amino Acid Derivatives :
- Chiral donor–acceptor azetines, closely related to azetidines, have been used for the synthesis of amino acid derivatives. This highlights the potential of azetidine-based compounds in the synthesis of biologically relevant molecules (Marichev et al., 2019).
Antimicrobial and Antitubercular Activities :
- Azetidin-2-one derivatives, structurally similar to the target compound, have been synthesized and shown to possess significant antimicrobial and antitubercular activities. This suggests potential medicinal applications for azetidine-based compounds (Ilango & Arunkumar, 2011).
Synthesis of Azetidine-3-amines :
- A synthesis method for azetidine-3-amines, which may include the target compound, has been developed. This method is significant for introducing azetidine groups in medicinal chemistry, indicating the importance of azetidines in drug development (Wang & Duncton, 2020).
Applications in Organic Synthesis :
- 3-Methylene-4-(trifluoromethyl)azetidin-2-ones, structurally related to the target compound, have been used as building blocks for the synthesis of mono- and spirocyclic 4-CF3-β-lactams. These compounds serve as intermediates for synthesizing biologically relevant CF3-functionalized structures (Dao Thi et al., 2016).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with this compound are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to wear protective gloves/protective clothing/eye protection/face protection, and providing instructions for what to do if the compound is swallowed or comes into contact with skin or eyes .
Propiedades
IUPAC Name |
3-(trifluoromethyl)azetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2.2ClH/c5-4(6,7)3(8)1-9-2-3;;/h9H,1-2,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXBQSXBTCRVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane-2,2-dione hydrochloride](/img/structure/B6300647.png)
![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)



![Ethyl 1H-pyrazolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B6300733.png)
![Potassium (3-(t-butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-1-yl)trifluoroborate](/img/structure/B6300740.png)
